molecular formula C9H12O4 B12884309 ethyl (2E)-2-(5-oxodihydro-2(3H)-furanylidene)propanoate

ethyl (2E)-2-(5-oxodihydro-2(3H)-furanylidene)propanoate

Cat. No.: B12884309
M. Wt: 184.19 g/mol
InChI Key: SWYAVRCNRKUMBB-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (2E)-2-(5-oxodihydro-2(3H)-furanylidene)propanoate is an organic compound that belongs to the class of furan derivatives This compound is characterized by its unique structure, which includes a furan ring and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2E)-2-(5-oxodihydro-2(3H)-furanylidene)propanoate typically involves the condensation of ethyl acetoacetate with furfural under basic conditions. The reaction is carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the formation of the furan ring. The reaction mixture is then refluxed to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and crystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-2-(5-oxodihydro-2(3H)-furanylidene)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of acid or base catalysts.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Various ester derivatives.

Scientific Research Applications

Ethyl (2E)-2-(5-oxodihydro-2(3H)-furanylidene)propanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of fine chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism of action of ethyl (2E)-2-(5-oxodihydro-2(3H)-furanylidene)propanoate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl (2E)-2-(5-oxodihydro-2(3H)-furanylidene)propanoate can be compared with other furan derivatives such as:

    Furfural: A simpler furan derivative used in the synthesis of various chemicals.

    Furan-2-carboxylic acid: Another furan derivative with different reactivity and applications.

    Ethyl furan-2-carboxylate: Similar in structure but with different functional groups and reactivity.

The uniqueness of this compound lies in its specific combination of the furan ring and ester group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H12O4

Molecular Weight

184.19 g/mol

IUPAC Name

ethyl (2E)-2-(5-oxooxolan-2-ylidene)propanoate

InChI

InChI=1S/C9H12O4/c1-3-12-9(11)6(2)7-4-5-8(10)13-7/h3-5H2,1-2H3/b7-6+

InChI Key

SWYAVRCNRKUMBB-VOTSOKGWSA-N

Isomeric SMILES

CCOC(=O)/C(=C/1\CCC(=O)O1)/C

Canonical SMILES

CCOC(=O)C(=C1CCC(=O)O1)C

Origin of Product

United States

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